4,6-Diphenyl-2-pyridone

Übersicht

Beschreibung

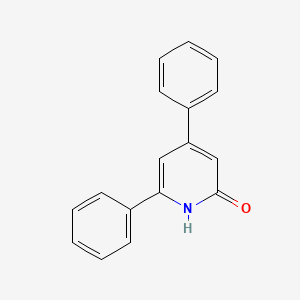

4,6-Diphenyl-2-pyridone is a heterocyclic compound that belongs to the pyridone family. Pyridones are known for their diverse reactivity and are prominent constituents of various natural products and pharmacophores in drug discovery . The structure of this compound consists of a pyridone ring substituted with phenyl groups at the 4 and 6 positions, making it a valuable building block in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 4,6-Diphenyl-2-pyridone can be achieved through various methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions in ethanol . Another method includes the lithiation of 1-benzyl-4,6-diphenyl-2-pyridone using lithium diisopropylamide (LDA) followed by reaction with electrophiles .

Analyse Chemischer Reaktionen

Thermal and Photolytic Decomposition

4,6-Diphenyl-2-pyridone undergoes thermolysis and photolysis to yield aldehydes and rearranged pyridones via homolytic N–O bond cleavage (Figure 1). Key findings include:

Thermolysis at 220–230°C

-

Substrate : 1-Alkoxy-4,6-diphenyl-2-pyridones (e.g., phenethoxypyridone (1)).

-

Products :

-

Aldehydes (e.g., phenylacetaldehyde, 49% yield).

-

Rearranged 3-alkyl-4,6-diphenyl-2-pyridones (e.g., 3-benzyl derivative (3), 26% yield).

-

-

Mechanism : Homolytic N–O bond fission generates alkoxy radicals, which fragment into aldehydes or undergo recombination to form benzyl-substituted pyridones .

Photolysis

-

Conditions : UV irradiation of 1-phenethyloxy-4,6-diphenyl-2-pyridone.

-

Products :

Table 1: Representative Thermolysis/Photolysis Outcomes

| Substrate | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| 1-Phenethoxypyridone (1) | 220°C, thermolysis | 3-Benzyl-4,6-diphenyl-2-pyridone | 26 |

| 1-But-3-enyloxypyridone (2) | 230°C, thermolysis | 3-Allyl-4,6-diphenyl-2-pyridone | 33 |

| 1-Phenethyloxypyridone | UV photolysis | 3-Benzyl-4,6-diphenyl-2-pyridone | 14 |

Base-Induced Rearrangements

2-Arylimino-4,6-diphenylpyrans (III) rearrange to isomeric 1-aryl-4,6-diphenyl-2-pyridones (IV) under basic conditions:

Reaction Conditions

-

Reagents : Sodium ethoxide (0.02 mol) in ethanol.

-

Temperature : Reflux for 8–10 hours.

Mechanistic Insight

The rearrangement involves nucleophilic attack at the pyran oxygen, followed by ring-opening and re-closure to form the pyridone structure. Spectroscopic data (IR, NMR, and mass spectra) confirm structural assignments .

Catalytic Functionalization

Palladium/norbornene (Pd/NBE) cooperative catalysis enables dual alkylation/arylation of iodinated 4,6-diphenyl-2-pyridones:

Dual Functionalization Protocol

-

Substrate : 4-Iodo-4,6-diphenyl-2-pyridone.

-

Reagents : Alkyl halides (e.g., methyl tosylate) and aryl bromides.

-

Catalyst : Pd(OAc)₂ with norbornene derivatives.

-

Products :

Table 2: Selected Pd/NBE-Catalyzed Products

| Substrate | Alkylating Agent | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|---|

| 4-Iodo-2-pyridone | Methyl tosylate | 4-Bromotoluene | 4a | 69 |

| 4-Iodo-2-pyridone | n-Octyl iodide | – | 4l | 39 |

| 6-Iodo uracil | Benzyl chloride | – | 4m | 43 |

Sulfur Incorporation and Rearrangements

4,6-Diphenyl-2-pyridones react with phosphorus pentasulfide (P₄S₁₀) to form pyridine-2-thiones, which further rearrange thermally:

Key Steps

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4,6-Diphenyl-2-pyridone derivatives have garnered attention due to their bioactive properties. They serve as scaffolds for the synthesis of various biologically active compounds through multicomponent reactions (MCRs). These compounds exhibit a range of pharmacological activities, including:

- Anticancer Activity : Research has shown that 2-pyridone derivatives can induce apoptosis in cancer cells. For instance, certain compounds derived from this compound have been tested against Jurkat cells (a model for human T-cell leukemia) and demonstrated significant apoptosis induction at low concentrations .

- Antibacterial and Antifungal Properties : The versatility of 2-pyridones extends to their antibacterial and antifungal activities. A review highlighted that approximately 31% of studies focused on these activities, indicating the potential for developing new antimicrobial agents .

- Cardiotonic Effects : Some derivatives have been identified as cardiotonics, which can enhance cardiac contractility, making them candidates for heart disease treatments .

Electrochemical Applications

The electrochemical behavior of this compound has been extensively studied, revealing its potential use in electronic organic devices. Key findings include:

- Electrochemical Activity : The compound's electroactivity is influenced by substituents on the pyridone ring. Studies employing cyclic voltammetry (CV) and square wave voltammetry (SWV) have characterized its behavior in various pH conditions. The deprotonated form of the compound was found to be more electrochemically active than its protonated counterpart .

- Detection Methods : The ability to detect small quantities of this compound in solution positions it as a valuable tool in electroanalytical chemistry for assessing biological activity .

Synthetic Methodologies

The synthesis of this compound is pivotal in creating new compounds with enhanced properties. Several methodologies have been developed:

- Multicomponent Reactions : MCRs are employed to synthesize diverse derivatives efficiently. These reactions allow for high-throughput generation of bioactive scaffolds and are crucial in drug discovery programs .

- Microwave-Assisted Synthesis : This technique has been utilized to enhance reaction rates and yields when synthesizing 2-pyridones. It represents a modern approach to developing pharmaceuticals with broad-spectrum bioresponses .

Case Study 1: Anticancer Activity

A study investigated the apoptotic effects of specific this compound derivatives on Jurkat cells. Compounds were assessed for their ability to induce cell cycle arrest and apoptosis through flow cytometric analysis. Results indicated that certain derivatives could effectively destabilize microtubules, akin to known tubulin inhibitors like Podophyllotoxin .

Case Study 2: Electrochemical Behavior

Research focused on the electrochemical properties of various pyridones, including this compound. The study utilized DFT calculations alongside experimental data to elucidate the structural factors influencing electroactivity. The findings established a correlation between molecular structure and electrochemical performance, which is vital for future synthetic endeavors .

Wirkmechanismus

The mechanism of action of 4,6-Diphenyl-2-pyridone involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as EZH2, which is involved in the regulation of gene expression . The compound’s electrochemical activity is influenced by the presence of substituents, which can affect its redox properties and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

4,6-Diphenyl-2-pyridone can be compared with other pyridone derivatives such as:

1-Hydroxy-4,6-diphenyl-2-pyridone: This compound undergoes similar rearrangements involving N–O fission and formation of substituted derivatives.

2-Pyrone Derivatives: These compounds share structural similarities with pyridones and exhibit diverse biological activities, including antimicrobial and anticancer properties.

Biologische Aktivität

4,6-Diphenyl-2-pyridone is an organic compound notable for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a carbonyl group and two phenyl substituents at the 4 and 6 positions. Its molecular formula is and it exhibits keto-enol tautomerism, which allows it to exist in different forms depending on environmental conditions .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound and its derivatives demonstrate significant antimicrobial properties against a range of pathogens. For instance, certain derivatives have shown efficacy against bacteria and fungi, suggesting potential applications in treating infectious diseases .

2. Anticancer Properties

The compound has been studied for its anticancer effects, with findings suggesting that it may inhibit tumor growth through various mechanisms. Some studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation .

3. Mechanisms of Action

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. It may act by:

- Inhibiting Enzymatic Activity: It has been noted to inhibit enzymes involved in cancer progression.

- Inducing Cell Cycle Arrest: Research has shown that treatment with this compound can lead to cell cycle arrest in the G2/M phase in certain cancer cell lines .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

- Condensation Reactions: Commonly synthesized through condensation reactions involving appropriate aldehydes and amines.

- Nucleophilic Substitution: Various nucleophiles can be used to modify the compound further, enhancing its biological activity .

Case Studies

Eigenschaften

IUPAC Name |

4,6-diphenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXDFXBFGHFWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397234 | |

| Record name | 4,6-diphenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29261-44-7 | |

| Record name | 4,6-diphenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.